6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the 4-methoxyphenyl group to the imidazo[2,1-b]thiazole core.
Attachment of the pyridin-3-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the pyridin-3-ylmethyl halide reacts with the imidazo[2,1-b]thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocycles with significant medicinal chemistry applications.
Thiazole derivatives: Compounds containing the thiazole ring are widely studied for their pharmacological properties.
Uniqueness
6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[2,1-b]thiazole core with the 4-methoxyphenyl and pyridin-3-ylmethyl groups makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-6-4-14(5-7-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-13-3-2-8-20-9-13/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSBILWTOVMAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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